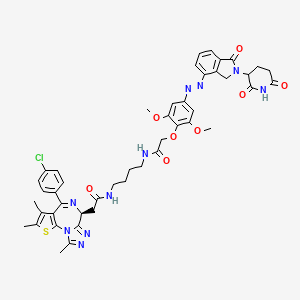
Brd photac-I-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD PHOTAC-I-3 is a photoswitchable BET bromodomain degrader, also known as a photochemically targeting chimera. It is designed to degrade specific proteins in a light-dependent manner. This compound comprises a ligand for an E3 ligase, a photoswitch, and the BET bromodomain targeting ligand (+)-JQ1. It exhibits cytotoxicity and degrades BRD4, BRD3, and to a lesser extent BRD2 in lymphoblast cells upon irradiation with 390 nm light, but not in the dark .
Preparation Methods
BRD PHOTAC-I-3 is synthesized through a modular approach that involves the incorporation of an azobenzene photoswitch into the PROTAC structure. The synthetic route includes the following steps:
Ligand Synthesis: The synthesis of the ligand for the E3 ligase and the BET bromodomain targeting ligand.
Photoswitch Incorporation: The incorporation of the azobenzene photoswitch into the PROTAC structure.
Linker Attachment: The attachment of a linker to connect the two ligands and the photoswitch.
Final Assembly: The final assembly of the compound through a series of coupling reactions
Chemical Reactions Analysis
BRD PHOTAC-I-3 undergoes several types of chemical reactions, including:
Scientific Research Applications
BRD PHOTAC-I-3 has several scientific research applications, including:
Mechanism of Action
BRD PHOTAC-I-3 exerts its effects through the following mechanism:
Photoisomerization: The azobenzene photoswitch undergoes reversible photoisomerization between the cis and trans configurations upon exposure to light of specific wavelengths.
Ternary Complex Formation: The compound induces the formation of a ternary complex between an E3 ligase and a protein of interest, leading to polyubiquitylation of the protein.
Proteasomal Degradation: The polyubiquitylated protein is recognized and degraded by the proteasome, resulting in the reduction of protein levels in the cell.
Comparison with Similar Compounds
BRD PHOTAC-I-3 is unique compared to other similar compounds due to its photoswitchable nature, which allows for precise control over protein degradation. Similar compounds include:
PHOTAC-I-1 to PHOTAC-I-12: These compounds also target bromodomain proteins and incorporate azobenzene photoswitches.
PHOTAC-II-5: Another photoswitchable PROTAC that targets different proteins and exhibits similar photoisomerization properties.
This compound stands out due to its specific targeting of BET bromodomain proteins and its ability to degrade these proteins in a light-dependent manner, providing a high degree of control over protein levels in cells .
Properties
Molecular Formula |
C46H47ClN10O8S |
|---|---|
Molecular Weight |
935.4 g/mol |
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]-2,6-dimethoxyphenoxy]acetyl]amino]butyl]acetamide |
InChI |
InChI=1S/C46H47ClN10O8S/c1-24-25(2)66-46-40(24)41(27-11-13-28(47)14-12-27)50-33(43-55-52-26(3)57(43)46)21-38(59)48-17-6-7-18-49-39(60)23-65-42-35(63-4)19-29(20-36(42)64-5)53-54-32-10-8-9-30-31(32)22-56(45(30)62)34-15-16-37(58)51-44(34)61/h8-14,19-20,33-34H,6-7,15-18,21-23H2,1-5H3,(H,48,59)(H,49,60)(H,51,58,61)/t33-,34?/m0/s1 |
InChI Key |
SGZZPSOQAWRZGE-CDRRMRQFSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=C(C=C(C=C4OC)N=NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC)C8=CC=C(C=C8)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=C(C=C(C=C4OC)N=NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















